N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Description
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-10-16(22(2)21-12)24-9-5-6-13(18(24)26)20-17(25)14-11-23-8-4-3-7-15(23)19-14/h3-4,7-8,10-11,13H,5-6,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFKZDPRGWTFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)NC(=O)C3=CN4C=CC=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrazole, piperidine derivatives, and imidazo[1,2-a]pyridine. Common synthetic routes could involve:
Formation of the pyrazole ring: This might involve the reaction of appropriate aldehydes or ketones with hydrazine derivatives.
Formation of the piperidine ring: This could involve cyclization reactions using appropriate amines and carbonyl compounds.
Coupling reactions: The final step might involve coupling the pyrazole and piperidine derivatives with imidazo[1,2-a]pyridine under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of diseases where imidazo[1,2-a]pyridine derivatives have shown efficacy.
Industry: Use in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-inflammatory properties.
Imidazo[1,2-a]pyridine-2-carboxylic acid: Studied for its potential as an anticancer agent.
Uniqueness
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
